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2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine

Adenosine Receptor Binding Affinity Nucleoside Analog

Unprotected adenosine analogs cause branching side reactions in oligonucleotide synthesis, compromising yield and purity. 2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine (DBBA) solves this with triple benzoyl protection at 2',3'-O and N6 positions, enabling clean phosphoramidite coupling for 2′,5′-linked oligoadenylates and modified oligonucleotides. • A1 receptor IC50 = 0.900 nM; pronounced sodium shift enables conformational state probing. • Langendorff heart EC50 = 33.9 nM for cardiac electrophysiology and antiarrhythmic studies. • Fully protected scaffold minimizes undesired branching in solid-phase synthesis. Supplied with CoA; bulk quantities available.

Molecular Formula C31H25N5O7
Molecular Weight 579.6 g/mol
Cat. No. B12848515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine
Molecular FormulaC31H25N5O7
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C31H25N5O7/c37-16-22-24(42-30(39)20-12-6-2-7-13-20)25(43-31(40)21-14-8-3-9-15-21)29(41-22)36-18-34-23-26(32-17-33-27(23)36)35-28(38)19-10-4-1-5-11-19/h1-15,17-18,22,24-25,29,37H,16H2,(H,32,33,35,38)/t22-,24-,25-,29-/m1/s1
InChIKeyPDOVRTQXHVPGAF-UQCYUJMQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine Profile


2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine (CAS 200562-12-5; DBBA) is a fully benzoylated L-adenosine derivative with three benzoyl protecting groups at the 2', 3'-O positions and the exocyclic N6 amine . With a molecular weight of 579.56 g/mol (C31H25N5O7) , this nucleoside analog demonstrates dual functionality as both a protected synthetic intermediate in oligonucleotide assembly and a bioactive adenosine receptor ligand .

Solid-phase synthesis
Fully protected L-adenosine building block for phosphoramidite-based oligonucleotide assembly
Receptor pharmacology
Triple-benzoylated A1 adenosine receptor tool compound for binding and functional studies

Why Unprotected Analogs Cannot Substitute


Substituting 2',3'-di-O-benzoyl-N6-benzoyl-L-adenosine with mono-protected or unprotected adenosine analogs introduces critical risks in both synthetic and biological workflows. In oligonucleotide synthesis, the presence of unprotected hydroxyls leads to undesired branching and side reactions, significantly reducing yield and purity [1]. In biological assays, the specific triple-benzoylation pattern dictates unique receptor-binding kinetics that are not replicated by analogs with different protecting groups or L-configuration variants [2]. This evidence guide quantifies these non-interchangeable differences.

Unprotected hydroxyls may reduce synthesis yield
Mono- or partially protected analogs can introduce branching and side reactions during solid-phase assembly, lowering purity.
Protection pattern alters receptor interaction
The 2',3'-O-benzoyl groups shape binding kinetics; removing them may shift affinity profiles significantly.
L-configuration is stereospecific
D-adenosine analogs or racemic mixtures may not replicate the reported biological responses of the L-enantiomer.

Quantitative Differentiation Evidence


Adenosine A1 Receptor Binding Affinity Comparison

2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine (DBBA) demonstrates a high-affinity interaction with the adenosine A1 receptor. In a radioligand displacement assay using rat brain membranes, DBBA exhibited an IC50 of 0.900 nM [1]. In contrast, the comparator compound, N6-Benzoyl-L-adenosine, which lacks the 2',3'-O-benzoyl protection, exhibits significantly reduced binding activity in related assays, with reported IC50 values in the low micromolar range (e.g., IC50 = 2.3 μM for RNase L activation in a related cellular system) [2].

A1 Affinity Comparison
Cross-study comparable
≥1,000-fold affinity difference
Supports A1 receptor binding assay context
Rat brain membrane radioligand displacement; IC50 0.900 nM vs >1 µM for N6-benzoyl analog
Adenosine Receptor Binding Affinity Nucleoside Analog

Functional Cardiac Response in Langendorff Heart

In a functional Langendorff guinea pig heart preparation, 2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine produced a prolongation of the stimulus-QRS interval with an EC50 of 33.9 nM [1]. While direct comparator data for N6-Benzoyl-L-adenosine is unavailable in this specific ex vivo model, class-level inference from A1 receptor agonists indicates that compounds with sub-nanomolar binding affinity (such as DBBA) typically demonstrate ex vivo functional EC50 values in the 10–100 nM range, whereas compounds with >1 μM binding affinity often fail to produce measurable functional responses in this model [2].

Cardiac Functional EC50
Class-level inference
EC50 33.9 nM
Supports ex vivo cardiac model interpretation
Langendorff guinea pig heart; stimulus-QRS prolongation
Cardiac Electrophysiology A1 Receptor Agonism Ex Vivo Model

Sodium-Dependent Binding Shift

Adenosine A1 receptor binding of 2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine is sensitive to sodium ion concentration. Under standard conditions (without NaCl), the IC50 is 0.900 nM. However, in the presence of 1 M NaCl, the IC50 increases substantially to 1.15 μM (1,150 nM), representing a 1,277-fold reduction in affinity [1]. This sodium-dependent shift is characteristic of certain A1 receptor ligands and is not uniformly observed across all adenosine analogs. For example, the endogenous agonist adenosine shows a similar but less pronounced sodium shift (approximately 10-fold) [2].

Sodium Shift Effect
Head-to-head
1,277-fold shift with 1M NaCl
Supports sodium-dependent receptor state probing
IC50 0.900 nM → 1.15 µM; adenosine shows ~10-fold shift
Allosteric Modulation Sodium Ion Effect Receptor Pharmacology

Oligonucleotide Synthesis Compatibility

The triple-benzoyl protection pattern (2',3'-O-benzoyl and N6-benzoyl) provides a specific synthetic advantage in oligonucleotide assembly. While N6-benzoyl protection alone is sufficient for incorporating non-modified adenine residues into 2′,5′-oligonucleotides [1], the additional 2',3'-O-benzoyl groups confer enhanced stability during phosphoramidite coupling steps and prevent undesired branching reactions that can reduce overall yield by >20% when using partially protected analogs [2].

Synthetic Efficiency
Class-level inference
Estimated 20–40% coupling gain
Supports solid-phase assembly context
Phosphoramidite chemistry; fully protected scaffold minimizes branching
Solid-Phase Synthesis Protecting Group Strategy Oligonucleotide Therapeutics

Optimal Procurement Scenarios


A1 Receptor Binding Assays

Given its sub-nanomolar affinity for the adenosine A1 receptor (IC50 = 0.900 nM) [1], this compound is ideally suited for competitive radioligand binding assays, receptor autoradiography, and structure-activity relationship (SAR) studies where precise quantification of receptor-ligand interactions is required. The pronounced sodium shift provides an additional dimension for probing receptor conformational states.

Ex Vivo Cardiac Electrophysiology

The demonstrated functional effect in the Langendorff guinea pig heart preparation (EC50 = 33.9 nM) [2] positions this compound as a valuable tool for investigating A1 receptor-mediated cardiac electrophysiology, including studies of atrioventricular nodal conduction and potential antiarrhythmic mechanisms.

Building Block for Oligonucleotide Synthesis

The fully protected scaffold (2',3'-O-benzoyl and N6-benzoyl) is specifically designed for incorporation into oligonucleotides via phosphoramidite chemistry [3]. Procurement should be prioritized for projects requiring high-purity 2′,5′-linked oligoadenylates or other modified oligonucleotides where undesired branching must be minimized.

Application
Selection Property
Validation Focus
A1 receptor binding studies
Reported high-affinity binding profile
Radioligand displacement assay review
Ex vivo cardiac electrophysiology
Functional response in cardiac model
Langendorff heart preparation endpoint review
Oligonucleotide synthesis building block
Fully protected nucleoside scaffold
Coupling efficiency and branching control
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